Product packaging for Handle region peptide, rat acetate(Cat. No.:)

Handle region peptide, rat acetate

Cat. No.: B14764532
M. Wt: 1244.6 g/mol
InChI Key: OJRZKHPEQVFHEZ-DZKMZEGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Handle region peptide, rat acetate is a useful research compound. Its molecular formula is C56H105N15O14S and its molecular weight is 1244.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H105N15O14S B14764532 Handle region peptide, rat acetate

Properties

Molecular Formula

C56H105N15O14S

Molecular Weight

1244.6 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

OJRZKHPEQVFHEZ-DZKMZEGKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

Contextualization of the Renin Angiotensin System in Pathophysiology

The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a critical regulator of blood volume, systemic vascular resistance, and electrolyte balance. nih.gov The classical pathway is initiated when reduced renal blood flow prompts the kidneys to secrete renin. nih.gov Renin, a proteolytic enzyme, cleaves angiotensinogen (B3276523), produced by the liver, to form the inactive decapeptide angiotensin I. ahajournals.org Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I to the potent octapeptide, angiotensin II (Ang II). nih.govahajournals.org

Ang II is the primary effector of the classical RAS, exerting its effects by binding to specific receptors, most notably the Ang II type 1 (AT1) and type 2 (AT2) receptors. ahajournals.org Its actions include potent vasoconstriction, which increases blood pressure, and stimulation of aldosterone (B195564) secretion from the adrenal cortex. nih.gov Aldosterone promotes sodium and water reabsorption in the kidneys, further elevating blood pressure. nih.gov

Dysregulation and overactivation of the RAS are central to the pathophysiology of numerous diseases. nih.govnih.gov In many cardiovascular disorders, such as hypertension and heart failure, the RAS is inappropriately stimulated, leading to sustained high blood pressure, inflammation, fibrosis, and adverse tissue remodeling in the heart and blood vessels. nih.govnih.govahajournals.org The system's role extends to renal diseases, with RAS overactivity being a key driver in the progression of diabetic nephropathy, the leading cause of end-stage renal disease. physiology.orgphysiology.org In diabetic nephropathy, Ang II contributes to glomerular injury, hyperfiltration, and the development of proteinuria. physiology.orgphysiology.org Furthermore, local RAS has been identified in various tissues, including the brain, heart, and kidneys, where it can exert effects independently of the circulating system, contributing to local pathology. nih.govnih.gov

Significance of Pro Renin Receptor Modulators in Disease Mechanisms

The discovery of the (pro)renin receptor (PRR) added a new layer of complexity and a novel therapeutic target to the Renin-Angiotensin System. physiology.org This transmembrane protein, encoded by the ATP6AP2 gene, binds both renin and its precursor, prorenin, which was previously considered largely inactive. ahajournals.orgphysiology.org The binding of renin or prorenin to the PRR has two major consequences. Firstly, it enhances the catalytic efficiency of renin and induces a conformational change in prorenin, allowing it to become enzymatically active without being cleaved—a process known as nonproteolytic activation. nih.govnih.gov This leads to increased local production of Angiotensin I, and subsequently Ang II, thereby amplifying RAS activity at the tissue level. nih.govimrpress.com

Given these dual functions, the PRR has emerged as a key player in the pathogenesis of various conditions, particularly those involving tissue injury and remodeling. physiology.org Upregulation of PRR is implicated in the development of hypertension, diabetic complications, and kidney fibrosis. physiology.org Therefore, modulators of the PRR, specifically antagonists that can block the binding of prorenin and renin, represent a significant area of biomedical research. These antagonists offer the potential to not only inhibit the localized amplification of the RAS but also to block the detrimental Ang II-independent signaling pathways, providing a more comprehensive approach to mitigating RAS-driven pathology. imrpress.com

Overview of Handle Region Peptide, Rat Acetate As a Research Tool and Antagonist

Characterization of (Pro)renin Receptor Interaction and Binding Dynamics

The primary mechanism of HRP involves its direct interaction with the (pro)renin receptor. This receptor, a single-pass transmembrane protein, plays a crucial role in the renin-angiotensin system (RAS) by binding both prorenin and renin. This binding leads to the non-proteolytic activation of prorenin, a precursor to the active enzyme renin. nih.gov

Studies utilizing COS-7 cells transfected with either rat or human (pro)renin receptor DNA have demonstrated the high-affinity binding of prorenin to these receptors. nih.gov Specifically, approximately 90% of total rat prorenin and 50% of human prorenin were found to bind to their respective receptors. nih.gov The dissociation constants (Kd) for these interactions were determined to be 0.89 nM for the rat receptor and 1.8 nM for the human receptor, indicating a strong binding affinity. nih.gov

The "handle" region of the prorenin prosegment is critical for this binding and subsequent non-proteolytic activation. nih.gov The this compound, acts as a competitive antagonist at this site. Research has shown that this pentapeptide effectively inhibits the binding of both rat and human prorenin to their receptors, with a similar inhibition constant (Ki) of around 7 nM for both. nih.gov This competitive inhibition prevents the conformational change in the prorenin molecule that would normally lead to its activation. nih.gov

ParameterValue (Rat)Value (Human)
Prorenin Binding 90%50%
Dissociation Constant (Kd) 0.89 nM1.8 nM
Inhibition Constant (Ki) for HRP ~7 nM~7 nM

Downstream Intracellular Signaling Pathway Modulation

By antagonizing the (pro)renin receptor, the this compound, influences several key downstream intracellular signaling pathways that are implicated in cellular growth, inflammation, and tissue remodeling.

Regulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation and Activation

The mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, is a critical downstream target. The (pro)renin receptor is known to activate this pathway upon prorenin binding. HRP has been shown to modulate this activation.

In vitro studies have demonstrated that treatment with 1 µM of this compound, leads to a reduction in the ratio of active (phosphorylated) ERK1/2 to total ERK1/2. medchemexpress.com This indicates that the peptide interferes with the signaling cascade that leads to the phosphorylation and subsequent activation of ERK1/2. The activation of ERK1/2 is a crucial step in transmitting signals from the cell surface to the nucleus, where it can regulate gene expression related to cell proliferation and differentiation. nih.gov

Modulation of Transforming Growth Factor-beta 1 (TGF-β1) Gene Expression and Protein Production

Transforming Growth Factor-beta 1 (TGF-β1) is a multifunctional cytokine that plays a pivotal role in fibrosis and tissue remodeling. The activation of the (pro)renin receptor is linked to increased TGF-β1 production.

Research has shown that this compound, can effectively reduce TGF-β1 levels. In a dose-dependent manner, concentrations of the peptide ranging from 0.1 to 1 µM have been found to decrease the mRNA levels of TGF-β1. medchemexpress.com This downregulation of gene expression would consequently lead to reduced production of the TGF-β1 protein, thereby mitigating its pro-fibrotic effects.

Influence on Extracellular Matrix Remodeling Enzymes

The balance between the deposition and degradation of the extracellular matrix (ECM) is crucial for maintaining tissue integrity. The (pro)renin receptor and its downstream signaling pathways are known to influence this balance.

Specific Enhancement of Matrix Metalloproteinase-2 (MMP-2) Activity

Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of various components of the ECM. MMP-2, also known as gelatinase A, is particularly important in the turnover of type IV collagen, a major component of basement membranes.

Interestingly, this compound, has been shown to specifically enhance the activity of MMP-2. medchemexpress.com Studies have indicated that concentrations of the peptide between 0.01 and 1 µM lead to an increase in MMP-2 activity. medchemexpress.com This effect suggests a potential mechanism by which HRP could counteract the excessive ECM deposition often seen in fibrotic conditions.

Downstream EffectConcentration of HRP, Rat AcetateObserved Effect
ERK1/2 Activation 1 µMReduced ratio of active to total ERK1/2
TGF-β1 mRNA Levels 0.1-1 µMDose-dependent decrease
MMP-2 Activity 0.01-1 µMIncreased activity

Inhibition of Cellular Proliferation

The dysregulation of cellular proliferation is a hallmark of various pathological conditions, including the mesangial cell proliferation observed in diabetic nephropathy. The signaling pathways modulated by the (pro)renin receptor, such as the ERK1/2 pathway, are directly involved in controlling cell growth.

Consistent with its ability to inhibit ERK1/2 activation, this compound, has been shown to inhibit the proliferation of mesangial cells. medchemexpress.com This inhibitory effect was observed to be dose-dependent, further solidifying the link between (pro)renin receptor antagonism and the control of cellular growth. medchemexpress.com

Suppression of Mesangial Cell Proliferation

The handle region peptide (HRP), a decoy peptide derived from the prosegment of prorenin, has been investigated for its role in mitigating mesangial cell proliferation, a key process in the pathogenesis of various kidney diseases. ahajournals.orgscilit.com Research indicates that the (pro)renin receptor ((P)RR) plays a significant role in regulating mesangial cell growth and the accumulation of extracellular matrix. nih.gov Blockade of this receptor by HRP has been shown to reduce mesangial cell proliferation. nih.gov

Studies on cultured rat mesangial cells have demonstrated the presence of the (P)RR. nih.gov These cells also synthesize and secrete prorenin and renin. nih.gov The binding of prorenin or renin to the (P)RR can trigger intracellular signaling pathways, leading to cellular proliferation. nih.govresearchgate.net

Antagonism of the (P)RR by HRP interferes with these proliferative signals. Research has shown that treatment with HRP leads to a decrease in mesangial cell proliferation. nih.gov This effect is associated with a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway that promotes cell growth. nih.govnih.gov

Furthermore, the blockade of the (P)RR by HRP influences the expression of factors involved in extracellular matrix remodeling. A decrease in the release of type IV collagen and reduced mRNA levels of transforming growth factor-beta1 (TGF-β1), a potent profibrotic cytokine, have been observed following HRP treatment. nih.gov Concurrently, there is an increase in both the production and activity of matrix metalloproteinase-2 (MMP-2), an enzyme responsible for degrading type IV collagen. nih.gov This collective action suggests that HRP can attenuate the fibrotic processes that often accompany excessive mesangial cell proliferation.

However, it is important to note that some studies have yielded conflicting results regarding the efficacy of HRP in blocking (pro)renin-induced signaling and its subsequent effects on target organ damage. ahajournals.orgnih.gov While some research supports the role of HRP in improving nephropathy in diabetic models, other investigations in different hypertensive models did not observe a protective effect. ahajournals.orgnih.gov These discrepancies highlight the complexity of the (pro)renin system and the need for further research to fully elucidate the therapeutic potential of HRP.

Table 1: Effects of Handle Region Peptide (HRP) on Rat Mesangial Cells

ParameterEffect of HRP TreatmentReference
Mesangial Cell ProliferationReduced nih.gov
ERK1/2 PhosphorylationDecreased nih.gov
Type IV Collagen ReleaseDecreased nih.gov
TGF-β1 mRNA LevelDecreased nih.gov
MMP-2 Production and ActivityIncreased nih.gov

Table 2: Investigated Models and Outcomes

ModelKey FindingsReference
Cultured Rat Mesangial CellsHRP reduces proliferation and fibrotic factor release. nih.gov
Diabetic Mice and RatsHRP treatment improved nephropathy. ahajournals.orgnih.gov
Renovascular Hypertensive RatsChronic HRP treatment did not improve target organ damage. ahajournals.org

Renal Pathophysiology Studies in Experimental Models

The role of this compound in the context of renal diseases has been explored, particularly in models of diabetic nephropathy and renal fibrosis.

In streptozotocin-induced diabetic rat models, treatment with Handle region peptide has been shown to inhibit the development of diabetic nephropathy. nih.gov Studies have demonstrated that while the peptide does not affect hyperglycemia, it effectively decreases the renal content of Angiotensin I and Angiotensin II. nih.gov This suggests that the nonproteolytic activation of prorenin is a key mechanism in the pathogenesis of diabetic nephropathy. nih.gov The peptide is thought to act as a prorenin receptor antagonist, thereby suppressing the progression of this condition. bioscience.co.ukbiocat.com

Interestingly, the effects of the Handle region peptide on glucose tolerance appear to be sex-dependent in rats treated neonatally with sodium L-glutamate, a model associated with insulin (B600854) resistance. nih.gov While it improved the glucose tolerance status in female rats, it led to hyperglycemia in male rats. nih.gov

However, in a study using renovascular hypertensive 2-kidney, 1-clip (2K1C) rat models, chronic treatment with Handle region peptide did not show an improvement in target organ damage, including hypertensive nephrosclerosis. nih.govahajournals.org This suggests that the therapeutic efficacy of the peptide may be specific to the underlying cause of the kidney damage.

Research in rodent models of diabetic nephropathy has indicated that Handle region peptide can attenuate renal fibrotic processes. Specifically, it has been observed to inhibit the increase in glomerular type IV collagen, a key component of the extracellular matrix that accumulates during fibrosis. nih.gov

Impact of Handle Region Peptide on Renal Fibrosis Markers in Diabetic Rodent Models
MarkerEffect of Handle Region Peptide TreatmentReference
Glomerular Type IV CollagenInhibited Increase nih.gov

In diabetic rat models, Handle region peptide treatment has been shown to prevent the typical histological changes associated with diabetic nephropathy. nih.gov This includes a reduction in the markers of glomerular and tubulointerstitial injury. The peptide was found to decrease the renal content of Angiotensin I and II, which are known to contribute to renal injury, without altering the levels of renin, angiotensin-converting enzyme, or angiotensinogen (B3276523) synthesis. nih.gov

Ocular Inflammation Research in Experimental Models

The anti-inflammatory properties of this compound have also been investigated in the context of ocular inflammation. bioscience.co.ukbiocat.com

Handle region peptide has demonstrated anti-inflammatory effects in the eye, suggesting its potential in conditions like endotoxin-induced uveitis (EIU). bioscience.co.ukbiocat.com EIU is a well-established animal model for acute anterior uveitis, characterized by a breakdown of the blood-ocular barrier and an influx of inflammatory cells into the eye. The ability of the peptide to suppress such inflammatory responses is a key area of ongoing research.

A critical aspect of ocular inflammation is the adhesion and infiltration of leukocytes into ocular tissues. While direct studies on the effect of Handle region peptide on this specific process are not detailed in the provided context, its established anti-inflammatory role in the eye suggests it may modulate these cellular events. bioscience.co.ukbiocat.com The mechanism likely involves the inhibition of pro-inflammatory pathways that are activated during conditions like uveitis.

Investigated Effects of Handle Region Peptide in Ocular Inflammation Models
Investigated AreaObserved Effect in Rodent ModelsReference
Endotoxin-Induced Uveitis (EIU)Suppression of inflammation bioscience.co.ukbiocat.com
Leukocyte Adhesion and InfiltrationImplied modulation based on anti-inflammatory effects bioscience.co.ukbiocat.com

Modulation of Inflammatory Mediators and Cytokines

Investigative research in pre-clinical models has demonstrated that this compound, exerts significant anti-inflammatory effects by modulating the expression and production of key signaling molecules involved in the inflammatory cascade. Studies in rat models have shown that the peptide can effectively reduce the levels of several pro-inflammatory mediators, thereby interfering with the progression of inflammatory responses. Specifically, its action has been documented on crucial adhesion molecules, chemokines, and cytokines that orchestrate leukocyte recruitment and activation at sites of inflammation. medchemexpress.com

Reduction of Intercellular Adhesion Molecule-1 (ICAM-1) Expression

This compound, has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1). medchemexpress.com ICAM-1 is a cell surface glycoprotein (B1211001) that plays a critical role in the firm adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. In a rat model of endotoxin-induced uveitis (EIU), administration of the peptide resulted in a measurable decrease in the mRNA expression and protein levels of ICAM-1. medchemexpress.com This reduction in ICAM-1 suggests a mechanism by which the peptide may limit the infiltration of inflammatory cells into tissues. medchemexpress.com

Decrease in C-C Motif Chemokine Ligand 2 (CCL2/MCP-1) Levels

The peptide also demonstrates the ability to lower the levels of C-C Motif Chemokine Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). medchemexpress.com CCL2 is a potent chemokine responsible for recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation. Research findings indicate that this compound, reduces both the mRNA expression and protein levels of CCL2/MCP-1 in rat models of inflammation. medchemexpress.com This action points to the peptide's role in dampening the chemical signaling that attracts key inflammatory cells.

Attenuation of Interleukin-6 (IL-6) Production

Furthermore, pre-clinical studies have identified that this compound, can attenuate the production of Interleukin-6 (IL-6). medchemexpress.com IL-6 is a pleiotropic cytokine with a central role in both acute and chronic inflammation, influencing the acute phase response, hematopoiesis, and immune reactions. In rat models, the peptide was found to reduce the mRNA expression and subsequent protein levels of IL-6, highlighting its capacity to suppress a key driver of the systemic inflammatory response. medchemexpress.com

Table 1: Effect of this compound, on Inflammatory Mediators in a Rat Model

Inflammatory MediatorObserved Effect
Intercellular Adhesion Molecule-1 (ICAM-1)Reduction in mRNA expression and protein levels medchemexpress.com
C-C Motif Chemokine Ligand 2 (CCL2/MCP-1)Reduction in mRNA expression and protein levels medchemexpress.com
Interleukin-6 (IL-6)Reduction in mRNA expression and protein levels medchemexpress.com

Broader Immunomodulatory and Anti-inflammatory Effects

Beyond the modulation of specific cytokines and chemokines, this compound, exhibits a wider range of immunomodulatory and anti-inflammatory activities. A key aspect of its mechanism is its function as a (pro)renin receptor antagonist. medchemexpress.com By acting on this receptor, it can influence cellular signaling pathways, such as reducing the ratio of active to total ERK1/2, which are involved in cell proliferation and inflammation. medchemexpress.com

In Vitro Research Methodologies and Experimental Findings

Cell Culture Models for Mechanistic Elucidation

No specific data is available for "Handle region peptide, rat acetate (B1210297)."

No specific data is available for "Handle region peptide, rat acetate."

No specific data is available for "this compound."

Molecular Biology Techniques

No specific in vitro data is available for "this compound." In vivo studies on diabetic transgenic rats have measured renal gene expression of TGF-β1 after treatment with a handle region peptide, but this was in the context of co-administration with aliskiren (B1664508) and does not represent isolated in vitro findings. physiology.org

No specific data is available for "this compound."

Biochemical Assays for Enzyme Activity Quantification (e.g., Gelatin Zymography for MMP-2)

In vitro studies utilizing biochemical assays have been instrumental in elucidating the effects of this compound on specific enzymatic activities. A key methodology in this area of research is gelatin zymography, a technique widely used for the detection of gelatinolytic matrix metalloproteinases (MMPs), such as MMP-2. nih.gov This method allows for the semi-quantitative analysis of both the latent (pro-MMP-2) and active forms of the enzyme. nih.gov

Research has demonstrated that this compound, a known antagonist of the (pro)renin receptor, can modulate the activity of MMP-2 in cultured rat mesangial cells. nih.govresearchgate.net Blockade of the (pro)renin receptor by this peptide has been shown to increase both the production and the enzymatic activity of MMP-2. nih.gov This effect is significant as MMP-2 is a key enzyme involved in the degradation of type IV collagen, a major component of the extracellular matrix. nih.gov

The experimental findings from studies on rat mesangial cells indicate a dose-dependent relationship between the concentration of this compound and the activity of MMP-2. Specifically, concentrations ranging from 0.01 to 1 μM have been reported to increase MMP-2 activity. researchgate.net

Detailed findings from a study investigating the role of the (pro)renin receptor in cultured rat mesangial cells revealed that intervention with Handle Region Peptide (HRP) led to a notable increase in MMP-2 activity. nih.gov The methodology for such an investigation typically involves treating the cells with the peptide, followed by collection of the cell culture supernatant. This supernatant is then subjected to gelatin zymography. tandfonline.com In this process, the proteins in the supernatant are separated by electrophoresis on a polyacrylamide gel containing gelatin. tandfonline.com After electrophoresis, the gel is incubated under conditions that allow the enzymes to digest the gelatin substrate. tandfonline.com The areas of enzymatic activity appear as clear bands against a stained background, and the intensity of these bands can be quantified using densitometry to provide a measure of enzyme activity. tandfonline.com

The table below summarizes the observed effects of this compound on MMP-2 activity in cultured rat mesangial cells, as reported in scientific literature.

Treatment GroupConcentration (μM)Observed Effect on MMP-2 ActivityReference
This compound0.01 - 1Increased activity researchgate.net
Handle Region Peptide (HRP)Not specifiedIncreased production and activity nih.gov

Table 1: Effect of this compound on MMP-2 Activity in Rat Mesangial Cells

It is important to note that while some studies have consistently shown the antagonistic effect of Handle Region Peptide on the (pro)renin receptor, leading to downstream effects like increased MMP-2 activity, other research has questioned the consistency of this antagonistic action. bohrium.com Nevertheless, the findings from studies on rat mesangial cells provide significant in vitro evidence for the role of this compound in modulating extracellular matrix-degrading enzymes. nih.gov

In Vivo Non Clinical Research Models and Methodologies

Rodent Models of Renal Disease

Studies have utilized rodent models to explore the therapeutic potential of Handle region peptide in the context of renal disease, particularly diabetic nephropathy. jci.org These models allow for the investigation of the peptide's influence on key pathological processes.

Induction Protocols for Diabetic Nephropathy

A common method for inducing diabetic nephropathy in rats involves the administration of streptozotocin. jci.org Following the induction of diabetes with streptozotocin, rats develop conditions analogous to human diabetic nephropathy, providing a platform to test the effects of therapeutic agents like Handle region peptide. jci.org In these studies, rats are often monitored for extended periods, such as 8, 16, and 24 weeks, to assess the progression of the disease and the impact of the treatment. jci.org Another model used in hypertension-related renal damage studies is the two-kidney, one-clip (2K1C) Goldblatt rat model, which induces renovascular hypertension leading to renal inflammation, fibrosis, and damage. nih.govahajournals.org

Assessment of Renal Function Parameters and Histopathological Changes

The efficacy of Handle region peptide in these models is evaluated through several key metrics. A primary indicator of renal function is the level of urinary protein excretion (proteinuria), which typically increases progressively in untreated diabetic rats. jci.org Research has shown that treatment with Handle region peptide can inhibit the development and progression of proteinuria in these models. jci.org

Histopathological analysis of the kidney is crucial for assessing structural changes. In diabetic models, this includes examining for glomerulosclerosis, which is an increase in the extracellular matrix in the glomeruli. ahajournals.org Immunohistochemistry can be employed to visualize and quantify specific protein markers associated with fibrosis and inflammation. nih.govjci.org While some studies report that Handle region peptide treatment suppresses the development of proteinuria and glomerulosclerosis, others, particularly in models of renovascular hypertension, found that the peptide did not significantly affect renal damage, inflammation, or fibrosis. nih.govjci.orgahajournals.org

Table 1: Summary of Handle Region Peptide Effects in Rodent Renal Disease Models

Model Key Findings Reference
Streptozotocin-induced Diabetic Rats Inhibited the development and progression of proteinuria. jci.org
Streptozotocin-induced Diabetic Rats Suppressed the development of glomerulosclerosis. ahajournals.org
Two-Kidney, One-Clip (2K1C) Hypertensive Rats Did not significantly affect renal inflammation, fibrosis, or vascular and tubular damage. nih.gov

Rodent Models of Ocular Inflammation

The anti-inflammatory effects of Handle region peptide have been specifically investigated in rodent models of eye inflammation. medchemexpress.comtargetmol.com

Establishment of Endotoxin-Induced Uveitis (EIU) Models

Endotoxin-induced uveitis (EIU) is a standard and widely used model for acute anterior uveitis in rodents. medchemexpress.comtargetmol.com The condition is typically induced by a systemic injection of bacterial lipopolysaccharide (LPS). medchemexpress.com This triggers a robust inflammatory response in the eye, characterized by the breakdown of the blood-ocular barrier and infiltration of inflammatory cells into ocular compartments. medchemexpress.comtargetmol.com This model allows researchers to evaluate the efficacy of anti-inflammatory agents. medchemexpress.com In these experiments, Long-Evans rats are often used, and the effects of the peptide are evaluated 24 hours after the LPS injection. medchemexpress.com

Quantitative Analysis of Leukocyte Counts in Ocular Compartments

A primary measure of inflammation in the EIU model is the number of infiltrating leukocytes in the aqueous humor of the eye. medchemexpress.comtargetmol.com The inflammatory response induced by LPS leads to a significant increase in these cell counts. targetmol.com Studies have demonstrated that systemic administration of Handle region peptide can significantly suppress this leukocyte infiltration. medchemexpress.comtargetmol.com The number of inflammatory cells that accumulate in the anterior chamber is counted to quantify the extent of inflammation and the suppressive effect of the peptide. targetmol.com

Immunohistochemical and Immunofluorescence Analysis of Ocular Tissues

To understand the mechanisms behind the anti-inflammatory effects, researchers use immunohistochemical and immunofluorescence techniques to analyze ocular tissues. medchemexpress.com These methods allow for the detection and localization of specific inflammatory mediators. In the context of EIU, studies have shown that Handle region peptide treatment reduces the mRNA expression and protein levels of key inflammatory molecules such as Intercellular Adhesion Molecule-1 (ICAM-1), Chemokine (C-C motif) ligand 2 (CCL2/MCP-1), and Interleukin-6 (IL-6) in the iris-ciliary body. medchemexpress.comtargetmol.com This reduction in inflammatory mediators corresponds with the observed decrease in leukocyte adhesion and infiltration. medchemexpress.comtargetmol.com

Table 2: Effects of Handle Region Peptide in Endotoxin-Induced Uveitis (EIU) Rat Model

Parameter Measured Effect of Handle Region Peptide Treatment Reference
Leukocyte Counts in Aqueous Humor Decreased medchemexpress.comtargetmol.com
Protein Concentration in Aqueous Humor Lowered medchemexpress.comtargetmol.com
Retinal Leukocyte Adhesion Suppressed medchemexpress.comtargetmol.com
mRNA Expression of ICAM-1, CCL2/MCP-1, IL-6 Reduced medchemexpress.comtargetmol.com

Systemic Biomarker Analysis in Animal Models

In non-clinical research, the administration of Handle region peptide, rat acetate (B1210297) has been investigated in various animal models to understand its impact on systemic biomarkers, particularly in the context of kidney disease and inflammation. These studies provide valuable insights into the peptide's mechanism of action and its potential therapeutic effects.

Research in rat models of diabetic nephropathy has demonstrated that Handle region peptide can influence several key biomarkers associated with the progression of the disease. nih.gov Administration of the peptide has been shown to prevent the development of albuminuria, a critical marker of kidney damage where albumin is present in the urine. nih.gov Furthermore, it has been observed to inhibit glomerulosclerosis, the scarring of the glomeruli in the kidneys. nih.gov

Interestingly, the effects of Handle region peptide appear to be independent of the classical renin-angiotensin system in some contexts. Studies in angiotensin II type 1a receptor-deficient mice with diabetic nephropathy showed that the peptide still inhibited the disease's progression, suggesting a mechanism that is not reliant on angiotensin II. nih.gov However, in diabetic rats, treatment with Handle region peptide was found to lower the levels of Angiotensin I and Angiotensin II in the kidney to those of control animals. imrpress.com

The peptide's influence extends to inflammatory and fibrotic markers. In the setting of diabetic nephropathy, research has indicated that treatment with a (pro)renin receptor antagonist can lead to an increase in transforming growth factor-β1 (TGF-β1) and cyclooxygenase-2 (COX-2). nih.gov It has also been shown to affect the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govplos.org Specifically, in cultured microglial cells from rats, Handle region peptide was able to abolish the pro-inflammatory effects of prorenin, leading to a reduction in the mRNA levels of IL-1β and TNFα. plos.org

Further research using a similar (pro)renin receptor antagonist, PRO20, in a rat model of chronic kidney disease, provides additional data on biomarker modulation. Treatment with this antagonist resulted in a significant reduction in markers of fibrosis and inflammation, including fibronectin, alpha-smooth muscle actin (α-SMA), collagen 1, TGF-β1, IL-6, IL-8, IL-1β, and monocyte chemoattractant protein-1 (MCP-1). nih.gov

The following tables summarize the key findings on the effects of Handle region peptide and related (pro)renin receptor antagonists on systemic biomarkers in various rat models.

Table 1: Effects of Handle Region Peptide on Renal Biomarkers in a Rat Model of Diabetic Nephropathy

BiomarkerFindingReference
AlbuminuriaInhibited nih.gov
GlomerulosclerosisInhibited nih.gov
Kidney Angiotensin ILowered to control levels imrpress.com
Kidney Angiotensin IILowered to control levels imrpress.com

Table 2: Effects of Handle Region Peptide on Inflammatory and Fibrotic Biomarkers

BiomarkerModel SystemFindingReference
Transforming growth factor-β1 (TGF-β1)Diabetic Nephropathy (Rat)Increased nih.gov
Cyclooxygenase-2 (COX-2)Diabetic Nephropathy (Rat)Increased nih.gov
Interleukin-1β (IL-1β)Diabetic Nephropathy (Rat)Modulated nih.gov
Tumor necrosis factor-α (TNF-α)Diabetic Nephropathy (Rat)Modulated nih.gov
Interleukin-1β (IL-1β) mRNACultured Rat MicrogliaReduced plos.org
Tumor necrosis factor-α (TNF-α) mRNACultured Rat MicrogliaReduced plos.org

Table 3: Effects of a (Pro)renin Receptor Antagonist (PRO20) on Renal Biomarkers in a Rat Model of Chronic Kidney Disease

BiomarkerFindingReference
ProteinuriaReduced nih.gov
GlomerulosclerosisReduced nih.gov
Tubular InjuryReduced nih.gov
Interstitial InflammationReduced nih.gov
FibronectinReduced nih.gov
α-Smooth Muscle Actin (α-SMA)Reduced nih.gov
Collagen 1Reduced nih.gov
Transforming growth factor-β1 (TGF-β1)Reduced nih.gov
Interleukin-6 (IL-6)Reduced nih.gov
Interleukin-8 (IL-8)Reduced nih.gov
Interleukin-1β (IL-1β)Reduced nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)Reduced nih.gov

Comparative Pharmacological and Mechanistic Investigations

Comparison with Other Prorenin Receptor Antagonists in Efficacy and Specificity

The development of (P)RR antagonists has evolved from the initial concept of the Handle Region Peptide. HRP was one of the first peptides designed to inhibit the (P)RR. nih.gov It is a decapeptide with the amino acid sequence NH₂-RILLKKMPSV-COOH, corresponding to a key region of the rat prorenin prosegment. nih.gov This "handle region" is crucial for the binding of prorenin to the (P)RR, which induces a conformational change in prorenin, activating it non-proteolytically. nih.govresearchgate.net By mimicking this region, HRP acts as a competitive inhibitor, preventing prorenin from binding to the receptor. nih.gov

Studies have demonstrated that synthetic pentapeptides corresponding to the "handle" region can effectively inhibit the binding of prorenin to its receptor. For instance, a rat "handle" region pentapeptide was shown to inhibit the binding of rat prorenin to its receptor on COS-7 cells by nearly 40%. researchgate.net The inhibitory constant (Ki) for this pentapeptide was estimated to be 6.6 nM, indicating a high binding affinity, though lower than that of prorenin itself. researchgate.net However, the experimental results with HRP have been described as somewhat controversial, with some studies showing significant beneficial effects in conditions like diabetic nephropathy, while others report a lack of effect in different pathological models. nih.govnih.govscilit.com

AntagonistTypeCompositionMechanism of Action
Handle Region Peptide (HRP) Decoy Peptide10-amino-acid sequence (RILLKKMPSV) from the rat prorenin prosegment. nih.govCompetitively binds to the (P)RR, preventing the non-proteolytic activation of prorenin. nih.gov
PRO20 Decoy Peptide20-amino-acid sequence from the prorenin prosegment, containing the handle region. nih.govCompetitively binds to the (P)RR, preventing its interaction with prorenin/renin. nih.gov
"Handle" Region Pentapeptide Decoy Peptide5-amino-acid sequence (IFLKR for human) from the core handle region. researchgate.netCompetitively inhibits the binding of prorenin to the (P)RR. researchgate.net

Comparative Analysis with Established Renin-Angiotensin System Inhibitors

The mechanism of HRP differs fundamentally from that of established Renin-Angiotensin System (RAS) inhibitors like Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs). ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs block the action of angiotensin II at its type 1 receptor (AT1R). Both act downstream in the RAS cascade. In contrast, HRP acts at the very top of the cascade by preventing the activation of prorenin at the (P)RR, thereby inhibiting both angiotensin II-dependent and -independent intracellular signaling pathways triggered by (P)RR activation. researchgate.net

This upstream point of intervention may offer theoretical advantages. Research in diabetic rat models has suggested that HRP could have superior beneficial effects in preventing proteinuria and glomerulosclerosis compared to ACE inhibitors or ARBs. nih.gov This suggests that blocking the (P)RR may mitigate pathological processes that are not solely dependent on angiotensin II, such as (P)RR-induced fibrotic and inflammatory signaling. nih.gov

Inhibitor ClassPrimary TargetPoint of RAS InterventionKey Mechanistic Difference from HRP
Handle Region Peptide (HRP) (Pro)renin Receptor ((P)RR)Prorenin activationBlocks non-proteolytic activation of prorenin and subsequent Ang II-dependent and -independent signaling. nih.govresearchgate.net
ACE Inhibitors Angiotensin-Converting Enzyme (ACE)Ang I to Ang II conversionActs downstream of renin/prorenin; does not block (P)RR-specific intracellular signaling. nih.govnih.gov
Angiotensin Receptor Blockers (ARBs) AT1 ReceptorAng II actionActs at the final step of the main RAS cascade; does not prevent Ang II formation or (P)RR-specific signaling. nih.gov
Direct Renin Inhibitors Active site of ReninAngiotensinogen (B3276523) cleavageBlocks the enzymatic (proteolytic) activity of renin; HRP blocks non-proteolytic activation via receptor binding. nih.govresearchgate.net

Structure-Activity Relationship Studies of Peptide Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing peptide-based therapeutics like HRP. nih.govrsc.org For HRP, the core "handle region," corresponding to positions 11-15 of the prorenin prosegment, is the critical pharmacophore responsible for its inhibitory activity. nih.gov The design of the original rat HRP involved a decapeptide (NH₂-RILLKKMPSV-COOH) specifically to cover this functional region. nih.gov

General principles of peptide SAR involve modifying the peptide backbone or amino acid side chains to enhance properties like stability, affinity, and specificity. nih.gov For instance, studies on other peptides have shown that incorporating non-standard or D-amino acids can improve resistance to enzymatic degradation and alter binding conformations. nih.govrsc.org While specific SAR studies involving an alanine (B10760859) scan or extensive residue modification of rat HRP are not widely published, the existing data comparing different lengths of handle-region-derived peptides provide foundational knowledge. The high inhibitory activity of a mere pentapeptide from the handle region underscores that a short sequence contains the essential determinants for receptor binding, making this region a prime target for the design of smaller, non-peptide mimetics with improved pharmacological properties. researchgate.net

Advanced Methodological Approaches in Handle Region Peptide, Rat Acetate Research

Utilization of Peptide Synthesis and Purification Techniques for Analog Development

The development of analogs for peptides like the handle region peptide is fundamental to enhancing their stability, and efficacy, and for elucidating structure-activity relationships. The primary methods employed are solid-phase peptide synthesis (SPPS) and subsequent purification using high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS): SPPS is the cornerstone of synthetic peptide production. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This method allows for efficient and controlled synthesis, enabling the creation of various analogs by substituting specific amino acids. For natriuretic peptides and their fragments, SPPS is used to explore how different amino acid sequences affect receptor binding and biological activity. 23michael.com

High-Performance Liquid Chromatography (HPLC): Following synthesis, the crude peptide product contains the desired peptide along with truncated sequences and by-products. Reversed-phase HPLC (RP-HPLC) is the gold standard for purifying these mixtures. The technique separates peptides based on their hydrophobicity, yielding a highly pure product. The purity of the final peptide, such as the handle region peptide, rat acetate (B1210297), is critical for accurate biological and pharmacological studies.

Technique Purpose in Peptide Analog Development Key Advantages
Solid-Phase Peptide Synthesis (SPPS)Creation of peptide analogs with modified amino acid sequences.High efficiency, ease of automation, ability to synthesize long peptides.
High-Performance Liquid Chromatography (HPLC)Purification of the synthesized peptide from by-products.High resolution, high sensitivity, applicable to a wide range of peptides.
Mass Spectrometry (MS)Verification of the molecular weight of the synthesized peptide.Accurate mass determination, confirmation of peptide sequence.

Application of Advanced Imaging Modalities for In Vivo Assessment of Disease Progression

To understand the effects of the handle region peptide and its analogs in a living organism, advanced imaging techniques are indispensable. These non-invasive methods allow for real-time visualization and quantification of physiological and pathological processes.

Magnetic Resonance Imaging (MRI): MRI is a powerful, non-invasive tool that provides detailed anatomical and functional information without using ionizing radiation. mdpi.com In the context of cardiovascular research, where natriuretic peptides play a significant role, MRI can assess cardiac structure, function, and blood flow. dovepress.com This can be used to evaluate the therapeutic effects of handle region peptide analogs on conditions like heart failure or hypertension. mdpi.comdovepress.com

Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that can track the biodistribution of radiolabeled molecules. snmjournals.org By labeling handle region peptide analogs with a positron-emitting radionuclide, researchers can visualize their uptake in specific organs and tissues, providing insights into receptor engagement and target tissue accumulation. snmjournals.orgnih.gov

Bioluminescence and Fluorescence Imaging: These optical imaging techniques are valuable for preclinical research in animal models. nih.gov Peptides can be tagged with fluorescent dyes or engineered to be part of a bioluminescent reporter system. nih.gov This allows for the real-time tracking of the peptide's localization and can be used to monitor its effects on cellular processes and disease progression in small animals. nih.gov

Imaging Modality Application in Peptide Research Information Gained
Magnetic Resonance Imaging (MRI)Assessing structural and functional changes in tissues (e.g., the heart) in response to peptide administration. mdpi.comdovepress.comHigh-resolution anatomical images, cardiac function parameters, tissue characterization. mdpi.comdovepress.com
Positron Emission Tomography (PET)Tracking the biodistribution and target engagement of radiolabeled peptide analogs. snmjournals.orgQuantitative data on peptide accumulation in specific organs, receptor occupancy. snmjournals.orgnih.gov
Fluorescence/Bioluminescence ImagingReal-time visualization of peptide localization and cellular effects in small animal models. nih.govSpatiotemporal dynamics of the peptide, monitoring of reporter gene expression. nih.gov

Integration of Omics Technologies for Comprehensive Pathway Mapping

Omics technologies provide a global view of the molecular changes induced by a bioactive compound, offering a comprehensive understanding of its mechanism of action.

Proteomics: Proteomics involves the large-scale study of proteins. In the context of handle region peptide research, proteomic approaches can identify the full spectrum of proteins that interact with the peptide or whose expression levels are altered by it. proteomicsdb.org Techniques like mass spectrometry-based protein profiling can reveal changes in signaling pathways and cellular machinery, providing a detailed map of the peptide's effects. proteomicsdb.orgpnas.org

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell or tissue. frontiersin.orgmdpi.com By comparing the transcriptomes of cells or tissues treated with the handle region peptide to untreated controls, researchers can identify which genes are up- or down-regulated. nih.govpnas.org This information is crucial for understanding the genetic and molecular pathways modulated by the peptide, such as those involved in cardiovascular homeostasis and metabolism. nih.govnih.gov

Omics Technology Primary Goal in Peptide Research Examples of Findings
ProteomicsTo identify protein interaction partners and changes in protein expression levels following peptide treatment. proteomicsdb.orgpnas.orgIdentification of receptor proteins and downstream signaling components, changes in metabolic enzymes. proteomicsdb.orgnih.gov
TranscriptomicsTo determine the global changes in gene expression in response to the peptide. frontiersin.orgmdpi.comUpregulation of genes involved in vasodilation, downregulation of genes in fibrotic pathways. nih.govpnas.org
MetabolomicsTo analyze the changes in the profile of small-molecule metabolites.Alterations in lipid metabolism, changes in energy production pathways. nih.gov

Future Research Trajectories and Unanswered Questions

Exploration of Handle Region Peptide, Rat Acetate’s Role in Other Organ Systems and Disease States

While the primary focus of HRP research has been on the kidney and eye, the ubiquitous expression of the (pro)renin receptor suggests its potential involvement in the pathophysiology of various other organ systems. Future investigations should systematically explore these underexplored areas.

Cardiovascular System: The renin-angiotensin system (RAS) is a cornerstone in cardiovascular regulation, and PRR is increasingly recognized as a key player in cardiovascular diseases. nih.gov Although some studies have shown that HRP may have cardioprotective effects in models of heart failure, its precise role remains controversial. nih.gov Future preclinical studies are warranted to investigate the efficacy of Handle region peptide, rat acetate (B1210297) in models of:

Hypertension: Investigating its effects on blood pressure regulation, particularly in models of salt-sensitive and angiotensin II-independent hypertension. nih.govahajournals.org

Myocardial Infarction and Cardiac Remodeling: Assessing its potential to mitigate cardiac fibrosis and improve cardiac function post-infarction. nih.gov

Atherosclerosis: Exploring its influence on inflammatory processes and plaque formation within blood vessels.

Nervous System: The brain possesses its own local renin-angiotensin system, and PRR is highly expressed in various brain regions, implicating it in neurological functions and diseases. nih.gov Research into the effects of this compound in the central and peripheral nervous systems could uncover novel therapeutic applications. Potential areas of investigation include:

Neuroinflammation: Examining its ability to modulate inflammatory responses in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Cerebral Ischemia (Stroke): Evaluating its neuroprotective potential in animal models of stroke.

Neuropathic Pain: Investigating its role in modulating pain signaling pathways.

Respiratory System: The local RAS in the lungs is implicated in inflammatory lung diseases. Future research could explore the therapeutic potential of this compound in conditions such as:

Asthma and Chronic Obstructive Pulmonary Disease (COPD): Assessing its impact on airway inflammation and remodeling.

Acute Respiratory Distress Syndrome (ARDS): Investigating its ability to mitigate lung injury and inflammation.

Elucidation of Potential Off-Target Interactions and Their Biological Significance

A significant point of contention in the scientific literature is the specificity of this compound. Some studies suggest it may exhibit partial agonistic properties, meaning it could partially activate the (pro)renin receptor under certain conditions. nih.govcapes.gov.br This ambiguity necessitates a thorough investigation into its off-target effects.

Future research should employ advanced techniques to identify and characterize any unintended molecular interactions. Understanding these off-target effects is crucial for a comprehensive assessment of its biological activity and for predicting its complete pharmacological profile.

Table 1: Potential Research Approaches to Elucidate Off-Target Interactions

Research ApproachDescriptionPotential Insights
Proteome-wide Screening Utilizing techniques like affinity purification-mass spectrometry to identify proteins that bind to this compound.Identification of novel binding partners and potential off-target receptors.
Phenotypic Screening Assessing the effects of the peptide across a wide range of cell-based assays representing different biological pathways.Uncovering unexpected biological activities and potential side effects.
Comparative Analysis Comparing the cellular and physiological effects of this compound with those of newer, more specific PRR antagonists like PRO20. nih.govDifferentiating between on-target PRR-mediated effects and potential off-target actions.

Investigation of Synergistic Effects with Concomitant Therapeutic Modalities

Combining therapeutic agents with different mechanisms of action is a common strategy to enhance efficacy and reduce side effects. Future research should explore the potential for synergistic interactions between this compound and other drugs.

In Diabetic Nephropathy: Given its known effects on diabetic kidney disease, studies combining this compound with standard-of-care treatments are a logical next step. nih.gov This could include:

ACE Inhibitors and Angiotensin Receptor Blockers (ARBs): While some studies have shown conflicting results when combining HRP with renin inhibitors, further investigation with different classes of RAS inhibitors is warranted. nih.gov

Anti-glycemic agents: Assessing whether it can provide additional renoprotection when used alongside drugs that control blood sugar. nih.gov

In Uveitis: In the context of ocular inflammation, combining this compound with anti-inflammatory agents could offer a more potent therapeutic effect. nih.govnih.gov Potential combinations to investigate include:

Corticosteroids: Determining if a combination allows for lower, more effective doses of steroids, thereby reducing their side effects.

Other anti-inflammatory peptides: Exploring synergy with other bioactive peptides known to modulate immune responses. nih.govnih.gov

Development of Novel Research Tools and Probes Based on this compound

The ability of this compound to bind to the (pro)renin receptor makes it a valuable template for the development of novel research tools to study PRR biology.

Radiolabeled Probes: Attaching a radioactive isotope to this compound could enable non-invasive imaging of PRR expression in vivo using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govmoravek.com This would be invaluable for:

Disease Diagnosis: Identifying tissues with aberrant PRR expression.

Pharmacokinetic Studies: Tracking the distribution and clearance of the peptide in preclinical models.

Receptor Occupancy Studies: Determining the extent to which the peptide binds to its target at different doses.

Fluorescent Probes: Conjugating a fluorescent molecule to this compound would create a probe for in vitro and ex vivo applications. bioprocessonline.comnih.govnih.gov These fluorescently-tagged peptides could be used for:

Receptor Localization: Visualizing the subcellular location of PRR in different cell types.

High-Throughput Screening: Developing assays to screen for new molecules that bind to PRR.

Flow Cytometry: Identifying and sorting cells based on their level of PRR expression.

Table 2: Potential Applications of Modified this compound

Probe TypeModificationPotential Application
Radiolabeled HRP Conjugation with a radioisotope (e.g., 18F, 68Ga)In vivo imaging of (pro)renin receptor distribution and density.
Fluorescent HRP Conjugation with a fluorophore (e.g., FITC, Cy5)In vitro visualization of receptor binding and cellular trafficking.
Biotinylated HRP Conjugation with biotinAffinity purification of the (pro)renin receptor and its interacting partners.

Long-Term Mechanistic Studies and Efficacy Persistence in Pre-Clinical Models

Most studies on this compound have been relatively short-term. To truly understand its therapeutic potential, long-term studies are essential to assess the persistence of its effects and to unravel the downstream molecular changes it induces.

Future research should focus on:

Chronic Disease Models: Evaluating the long-term efficacy of this compound in preclinical models of chronic kidney disease and other relevant conditions. nih.gov

Mechanistic Deep Dive: Investigating the sustained impact of the peptide on gene expression, protein signaling cascades (such as the MAPK and Wnt/β-catenin pathways), and cellular processes like fibrosis and apoptosis. nih.govnih.govahajournals.org

Rebound Effects: Determining whether abrupt cessation of long-term treatment leads to a rebound in disease activity.

By systematically addressing these unanswered questions, the scientific community can build a more complete picture of the therapeutic potential and limitations of this compound, ultimately paving the way for its potential translation into clinical practice.

Q & A

Basic Research Questions

Q. How should researchers optimize solubility and stability of Handle Region Peptide (HRP), rat acetate for in vitro and in vivo experiments?

  • Methodological Answer :

  • Solvent Selection : For in vitro studies, dissolve HRP in DMSO (if compatible) or aqueous buffers (e.g., PBS) at concentrations ≤1 mg/mL. For in vivo formulations, use solvents like 20% SBE-β-CD in saline or PEG400 to enhance solubility while minimizing toxicity .
  • Storage : Store lyophilized powder at -20°C (stable for 3 years) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles for reconstituted solutions .
  • Stability Testing : Monitor peptide integrity via HPLC (retention time analysis) and mass spectrometry to detect degradation, especially under physiological conditions .

Q. What criteria determine the selection of acetate salt form over TFA salt for HRP in cell-based or animal studies?

  • Methodological Answer :

  • TFA Removal : Acetate is preferred for in vivo studies to avoid TFA-induced cytotoxicity or interference with cellular responses. Request peptide synthesis with <1% TFA residue via ion-exchange purification .
  • Case Example : In rodent models, HRP acetate (e.g., 3 nmol/kg IV) demonstrated bioactivity without renal impairment, whereas TFA-containing analogs showed reduced efficacy .

Q. What are standard protocols for administering HRP acetate in rodent models?

  • Methodological Answer :

  • Dosage : For hypertensive rat models (e.g., SHR), 3 nmol/kg IV is effective for blood pressure modulation. Adjust based on target receptors (e.g., NPR-A/NPR-B) .
  • Delivery Routes : Intraperitoneal (IP) or intravenous (IV) injection using saline-based solvents. For chronic studies, consider osmotic pumps for sustained release .

Advanced Research Questions

Q. How can batch-to-batch variability in HRP acetate synthesis impact experimental reproducibility, and how is this controlled?

  • Methodological Answer :

  • Quality Control : Request peptide content analysis (via amino acid or elemental analysis) and HPLC purity (>95%) to minimize variability. Batch-specific impurities (e.g., truncated peptides) can alter receptor binding kinetics .
  • Case Study : Inconsistent salt content across batches led to divergent natriuretic responses in SHR models. Standardizing acetate counterion ratios resolved this .

Q. How do researchers resolve contradictions in HRP acetate’s in vivo effects across species (e.g., rats vs. primates)?

  • Methodological Answer :

  • Species-Specific Receptors : Compare NPR-A/NPR-B receptor affinity using competitive binding assays. For example, rat BNP(1-32) showed higher cGMP activation in SHRs than human analogs, likely due to receptor isoform differences .
  • Dosage Adjustments : Primates may require lower doses (e.g., 1 nmol/kg IV) to avoid hypotensive overcorrection, as seen in comparative studies .

Q. What functional assays are used to validate HRP acetate’s role in prorenin receptor signaling pathways?

  • Methodological Answer :

  • Proteolytic vs. Nonproteolytic Activation : Use radiolabeled HRP in binding assays to distinguish between direct receptor activation (e.g., (pro)renin receptor binding) and indirect enzymatic cleavage .
  • Downstream Markers : Quantify angiotensin II levels (ELISA) and MAP kinase phosphorylation (Western blot) in renal or cardiovascular tissues post-HRP treatment .

Q. How is HPLC data interpreted to assess HRP acetate purity and degradation during storage?

  • Methodological Answer :

  • Peak Analysis : Compare retention times (RT) to reference standards. A single sharp peak indicates high purity; multiple peaks suggest degradation or impurities.
  • Resolution Metrics : Ensure baseline separation (resolution >1.5) between HRP and byproducts. Degradation products (e.g., oxidized forms) often elute earlier .

Key Recommendations

  • Storage : Lyophilized HRP acetate is stable at -20°C; reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly in hypertensive or autoimmune models .
  • Data Validation : Cross-verify HPLC and mass spectrometry results with functional assays (e.g., cGMP elevation in renal cells) to confirm bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.